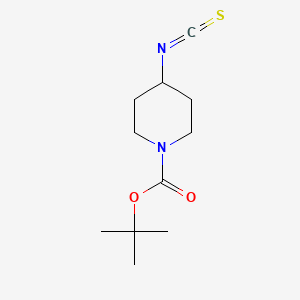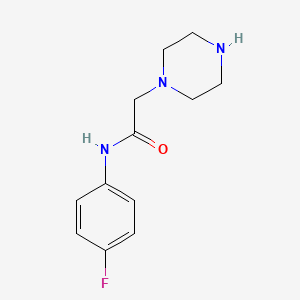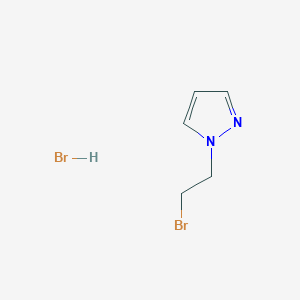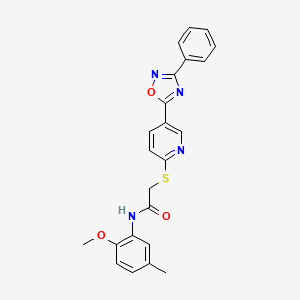
N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. The compound of interest is structurally related to various synthesized acetamide derivatives that have been explored for their potential anticancer properties and enzyme inhibition capabilities.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from aromatic organic acids, which are converted into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with substituted acetamides to yield the final compounds. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives involves the use of LCMS, IR, 1H and 13C spectroscopies for characterization . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent reactions to yield the target compounds .
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using various spectroscopic techniques. For example, 1H-NMR, IR, and mass spectral data are used to elucidate the structures of the synthesized compounds . These techniques ensure the correct molecular framework has been achieved, which is crucial for the desired biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing the desired functional groups that confer biological activity. The use of reagents like N,N-dimethyl formamide (DMF), sodium hydride (NaH), and phosphorus pentasulfide in pyridine indicates the complexity of these reactions . These reactions are designed to yield compounds with specific inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their biological activities. The cytotoxicity of these compounds against various cancer cell lines is determined using assays like the MTT assay, and the IC50 and CC50 values are obtained to measure their effectiveness . The compounds exhibit varying degrees of cytotoxicity, with some showing high potency against specific cell lines . The enzyme inhibition studies also provide insight into the selectivity and potency of these compounds against different enzymes .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazole, similar in structure to N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, possess promising anticancer properties. These compounds have been synthesized and screened for cytotoxicity on various human leukemic cell lines. For instance, a study revealed that a specific compound within this class demonstrated high cytotoxicity on PANC-1 and HepG2 cell lines, indicating potential for anticancer applications (Vinayak et al., 2014).
Pharmacological Potential
Another study explored the pharmacological potential of derivatives including 1,3,4-oxadiazole and pyrazole. The research highlighted binding affinity and moderate inhibitory effects of these compounds in various assays, suggesting potential roles in toxicity assessment, tumour inhibition, and free radical scavenging (Faheem, 2018).
Antibacterial Activity
Derivatives of 1,3,4-oxadiazole, similar to the chemical , have been synthesized and tested for their antibacterial activity. A particular study synthesized various derivatives and found them to exhibit significant antibacterial activity, pointing towards potential applications in the field of antibacterial drug development (Ramalingam et al., 2019).
Antimicrobial and Cytotoxic Activity
Compounds within the same chemical family have been reported to exhibit antimicrobial and cytotoxic activity. Some derivatives demonstrated higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria and showcased antiproliferative activity against specific human tumor cell lines, indicating potential as chemotherapeutic agents (Kaya et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-8-10-19(29-2)18(12-15)25-20(28)14-31-21-11-9-17(13-24-21)23-26-22(27-30-23)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFILECOGKAUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)
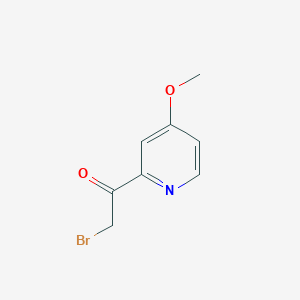
![[5-(Piperidine-1-sulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2502283.png)
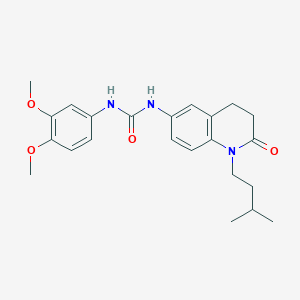
![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)
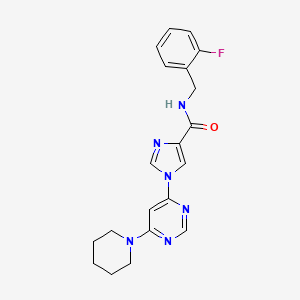
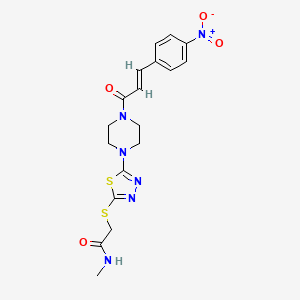
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)
![(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2502291.png)

